molecular formula C15H24N2O B471296 (1-Ethyl-pyrrolidin-2-ylmethyl)-(2-methoxy-benzyl)-amine CAS No. 726162-66-9

(1-Ethyl-pyrrolidin-2-ylmethyl)-(2-methoxy-benzyl)-amine

Cat. No.: B471296
CAS No.: 726162-66-9
M. Wt: 248.36g/mol
InChI Key: GNQVJZDBBVUURJ-UHFFFAOYSA-N
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Description

(1-Ethyl-pyrrolidin-2-ylmethyl)-(2-methoxy-benzyl)-amine is a chemical compound that features a pyrrolidine ring substituted with an ethyl group and a methoxybenzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethyl-pyrrolidin-2-ylmethyl)-(2-methoxy-benzyl)-amine typically involves the reaction of 1-ethyl-2-pyrrolidinemethanol with 2-methoxybenzylamine under appropriate conditions. The reaction may be catalyzed by acids or bases to facilitate the formation of the desired amine product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and precise control of reaction parameters can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-pyrrolidin-2-ylmethyl)-(2-methoxy-benzyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.

Scientific Research Applications

(1-Ethyl-pyrrolidin-2-ylmethyl)-(2-methoxy-benzyl)-amine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Ethyl-pyrrolidin-2-ylmethyl)-(2-methoxy-benzyl)-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin: This compound features a pyridine ring instead of a methoxybenzyl group.

    N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-4-methyl-5-(sulfamoylamino)benzamide: This compound has a similar pyrrolidine structure but different substituents.

Uniqueness

(1-Ethyl-pyrrolidin-2-ylmethyl)-(2-methoxy-benzyl)-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxybenzyl moiety may impart unique reactivity and interactions compared to similar compounds.

Properties

IUPAC Name

1-(1-ethylpyrrolidin-2-yl)-N-[(2-methoxyphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-3-17-10-6-8-14(17)12-16-11-13-7-4-5-9-15(13)18-2/h4-5,7,9,14,16H,3,6,8,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQVJZDBBVUURJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNCC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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